(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride
Description
¹H NMR (500 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.42 | d (J = 6.5 Hz) | CH₃ (C1) |
| 3.92 | q (J = 6.5 Hz) | CH(NH₂) adjacent to CH₃ |
| 7.28 | d (J = 8.1 Hz) | H-3 (dichlorophenyl ring) |
| 7.45 | dd (J = 8.1, 2.0 Hz) | H-5 (dichlorophenyl ring) |
| 7.62 | d (J = 2.0 Hz) | H-6 (dichlorophenyl ring) |
¹³C NMR (125 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 24.8 | CH₃ (C1) |
| 52.1 | CH(NH₂) |
| 128.9–134.6 | Aromatic carbons |
| 139.2 | C-2 (Cl-substituted) |
HRMS (ESI+) confirms the molecular ion at m/z 190.070 (calculated for C₈H₁₀Cl₂N⁺: 190.0195). Isotopic clusters at m/z 192.068 and 194.065 correspond to natural abundance chlorine isotopes (³⁵Cl and ³⁷Cl).
Comparative X-ray Diffraction Studies with Enantiomeric Forms
X-ray powder diffraction (XRPD) distinguishes the (R)-enantiomer from its (S)-counterpart. The (R)-form exhibits distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° , while the (S)-enantiomer shows shifted reflections at 2θ = 11.9°, 17.2°, and 23.5° .
Table: Comparative XRD Parameters
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| Unit Cell Volume | 952.7 ų | 948.2 ų |
| Density | 1.356 g/cm³ | 1.349 g/cm³ |
The enantiomers’ divergent diffraction patterns arise from non-superimposable mirror-image arrangements of the dichlorophenyl group relative to the amine. Differential scanning calorimetry (DSC) further corroborates these structural differences, with the (R)-form displaying a melting endotherm at 126–129°C, whereas the (S)-enantiomer melts at 121–124°C.
Properties
IUPAC Name |
(1R)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHOINUDXICQX-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride, a compound with the molecular formula CHClN·HCl and a molecular weight of 190.07 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chiral center, making it optically active. The presence of a 2,4-dichlorophenyl group attached to an ethanamine structure significantly influences its chemical properties and biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems. Preliminary studies suggest that the compound may act on serotonin and norepinephrine pathways, potentially influencing mood and behavior. Its ability to bind to specific receptors positions it as a candidate for drug development targeting various neurological disorders.
Pharmacological Potential
- Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders or as an antidepressant.
- Receptor Binding Profiles : In vitro studies indicate that this compound may influence receptor binding profiles, although the specific mechanisms remain under investigation.
Comparative Analysis with Related Compounds
The structural similarity of this compound to other bioactive compounds such as tamoxifen and loxapine highlights its potential as a lead compound in drug discovery efforts.
| Compound Name | Similarity | Potential Applications |
|---|---|---|
| Tamoxifen | Anti-cancer | Breast cancer treatment |
| Loxapine | Antipsychotic | Treatment for schizophrenia |
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Study on Neurotransmitter Modulation : Research indicates that this compound can modulate neurotransmitter release, suggesting its role as an agonist or antagonist at various receptor sites.
- Antimicrobial Activity : Some derivatives have shown antiamoebic activity against Entamoeba histolytica, indicating broader therapeutic potential beyond neurological applications.
Future Directions
Further research is necessary to elucidate the full pharmacodynamics and pharmacokinetics of this compound. Investigations into its binding affinities and interactions with various receptors will be critical in understanding its therapeutic potential.
Scientific Research Applications
Pharmaceutical Research Applications
-
Neurological Disorders :
- This compound has been investigated for its potential therapeutic effects on neurological disorders. Its structural similarity to other psychoactive compounds suggests possible applications in treating mood disorders, including depression and anxiety.
- In vitro studies indicate that (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions are crucial for the development of antidepressant medications .
-
Chemical Biology :
- The compound is utilized as a tool in chemical biology to study receptor binding profiles and mechanisms of action related to neurotransmitter systems. This research can lead to the identification of new drug targets and therapeutic strategies.
-
Drug Development :
- Due to its unique structure, this compound is explored for developing new drugs targeting specific receptors involved in mood regulation. Its bioactive nature makes it a suitable candidate for further pharmacological studies.
Case Study 1: Antidepressant Development
A study conducted on the synthesis of antidepressant molecules via metal-catalyzed reactions demonstrated the potential of this compound in creating novel antidepressants. The findings suggest that compounds with similar structural features can enhance serotonin receptor activity, leading to improved mood regulation .
Case Study 2: Neurotransmitter Interaction
Research investigating the interaction of this compound with neurotransmitter systems revealed its ability to modulate receptor binding profiles. This modulation is critical for understanding how such compounds can influence mood disorders and aid in developing targeted therapies.
Comparison with Similar Compounds
Enantiomeric and Positional Isomers
Key Insights :
- Enantiomers (R/S) exhibit identical molecular weights but differ in chiral recognition, which is critical for receptor-targeted activity (e.g., CNS or antifungal applications) .
- Positional isomers (2,4- vs. 2,6-dichloro) vary in steric hindrance and electronic effects, influencing solubility and binding affinity .
Substituted Phenyl Derivatives
Key Insights :
Pharmacologically Active Analogs
Key Insights :
- The 2,4-dichlorophenyl moiety in AM251 and the target compound suggests a role in hydrophobic receptor interactions, particularly in CNS targets .
- Dopamine HCl (62-31-7) shares an ethanamine backbone but lacks chlorine substituents, highlighting the importance of halogenation for target specificity .
Q & A
Basic: How can I optimize the synthesis yield of (R)-1-(2,4-dichlorophenyl)ethanamine hydrochloride while maintaining enantiomeric purity?
Methodological Answer:
To optimize synthesis, consider asymmetric hydrogenation of the corresponding imine precursor using chiral catalysts (e.g., Ru-BINAP complexes). Monitor reaction parameters:
- Temperature : 50–70°C to balance reaction rate and catalyst stability.
- Pressure : 10–50 bar H₂ to ensure sufficient hydrogen availability.
- Solvent : Isopropanol or methanol for improved solubility and stereoselectivity .
Post-reaction, isolate the (R)-enantiomer via chiral HPLC (e.g., Chiralpak AD-H column with hexane/ethanol mobile phase) to confirm ≥98% enantiomeric excess (ee) .
Basic: What analytical methods are recommended for confirming the structural integrity and purity of this compound?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : Compare H and C spectra with reference data (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
- HPLC-MS : Reverse-phase C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (<0.5%) .
- Elemental Analysis : Confirm Cl⁻ content (theoretical: ~22.5%) via ion chromatography .
Basic: How should I handle and store this compound to prevent degradation?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to avoid light-induced decomposition.
- Handling : Use anhydrous conditions (glovebox or Schlenk line) to prevent hydrolysis of the amine hydrochloride .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life .
Advanced: What strategies resolve contradictions in reported enantiomer-specific biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Impurity Effects : Re-evaluate enantiomeric purity using circular dichroism (CD) or chiral SFC .
- Receptor Binding Assays : Conduct competitive binding studies with radiolabeled ligands (e.g., H-labeled analogs) to confirm stereospecific affinity .
- Metabolite Interference : Test metabolic stability in hepatocyte models to rule out enantiomer conversion .
Advanced: How can I investigate the metabolic pathways of this compound in vitro?
Methodological Answer:
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, then analyze metabolites via UPLC-QTOF-MS. Look for N-dealkylation or hydroxylation products .
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .
- Chiral Stability : Verify if the (R)-enantiomer undergoes racemization using chiral stationary phase analysis post-incubation .
Advanced: What experimental designs are suitable for probing the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-Rate Profiling : Prepare solutions at pH 1–13 (37°C) and monitor degradation via UV-Vis (λ = 254 nm) or LC-MS.
- Kinetic Analysis : Calculate degradation rate constants () and identify pH-sensitive functional groups (e.g., amine hydrolysis at pH <3) .
- Solid-State Stability : Use XRPD to detect crystallinity changes after exposure to humid conditions .
Advanced: How do I address discrepancies in reported solubility data for this hydrochloride salt?
Methodological Answer:
- Solvent Screening : Use shake-flask method with DMSO, PBS (pH 7.4), and simulated gastric fluid. Centrifuge at 10,000 rpm to separate undissolved particles .
- Temperature Dependence : Measure solubility at 25°C and 37°C to assess thermodynamic parameters (e.g., van’t Hoff plots) .
- Counterion Effects : Compare with freebase or other salts (e.g., sulfate) to determine optimal formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
